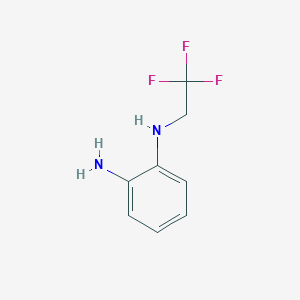
1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine
Overview
Description
1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C8H9F3N2 and its molecular weight is 190.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine is a fluorinated aromatic compound characterized by its unique structural features, including a benzene ring substituted with amino groups and trifluoroethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C9H8F6N2. The presence of trifluoromethyl and trifluoroethyl groups enhances the lipophilicity of the compound, which may improve its bioavailability and interaction with biological targets.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C9H8F6N2 | Dual fluorinated substituents enhancing lipophilicity |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The trifluorinated groups may facilitate better membrane penetration and binding affinity due to increased hydrophobic interactions .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that fluorinated compounds can enhance cytotoxicity in various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .
- Case Study : A related compound demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. This suggests that the structural modifications in fluorinated compounds can lead to enhanced therapeutic efficacy .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with similar structural motifs have been found to exhibit activity against a range of bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .
Research Findings
Recent studies have focused on optimizing the synthesis and biological evaluation of fluorinated amines. The incorporation of trifluoromethyl groups has been shown to enhance the pharmacokinetic profiles of these compounds.
Properties
IUPAC Name |
2-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,13H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSPFOSYVVXQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














